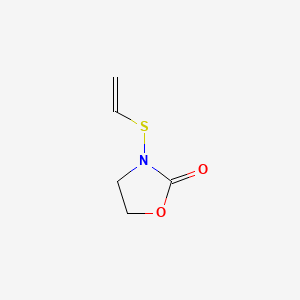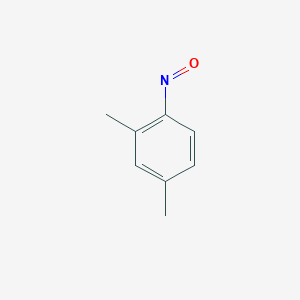
2,4-Dimethyl-1-nitrosobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1-nitrosobenzene is an organic compound with the molecular formula C₈H₉NO It is a derivative of nitrosobenzene, characterized by the presence of two methyl groups at the 2 and 4 positions on the benzene ring and a nitroso group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-1-nitrosobenzene can be synthesized through several methods:
Oxidation of Amino Precursors: One common method involves the oxidation of 2,4-dimethyl-aniline using oxidizing agents such as sodium dichromate or peroxyacetic acid.
Reduction of Nitro Precursors: Another method involves the reduction of 2,4-dimethyl-nitrobenzene to 2,4-dimethyl-phenylhydroxylamine, followed by oxidation to the nitroso compound.
Direct Nitrosation: Direct nitrosation of 2,4-dimethyl-aniline using nitrosyl chloride (NOCl) or nitrous acid (HNO₂) can also yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation or reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethyl-nitrobenzene using strong oxidizing agents.
Reduction: Reduction of this compound can yield 2,4-dimethyl-aniline.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Sodium dichromate, peroxyacetic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 2,4-Dimethyl-nitrobenzene.
Reduction: 2,4-Dimethyl-aniline.
Substitution: Various substituted benzene derivatives depending on the substituent introduced
Scientific Research Applications
2,4-Dimethyl-1-nitrosobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dimethyl-1-nitrosobenzene involves its reactivity as a nitroso compound. The nitroso group can participate in various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitroso group can act as an electrophile, facilitating substitution reactions on the benzene ring.
Redox Reactions: The compound can undergo redox reactions, where it can be reduced to an amine or oxidized to a nitro compound.
Comparison with Similar Compounds
2,4-Dimethyl-1-nitrosobenzene can be compared with other nitrosobenzene derivatives:
Nitrosobenzene (C₆H₅NO): Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
2,4-Dimethyl-1-nitrobenzene (C₈H₉NO₂): Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
2,4-Dimethyl-aniline (C₈H₁₁N): Contains an amino group, making it a precursor for the synthesis of this compound.
Properties
CAS No. |
38974-06-0 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2,4-dimethyl-1-nitrosobenzene |
InChI |
InChI=1S/C8H9NO/c1-6-3-4-8(9-10)7(2)5-6/h3-5H,1-2H3 |
InChI Key |
RAAHAKNUWIDEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)
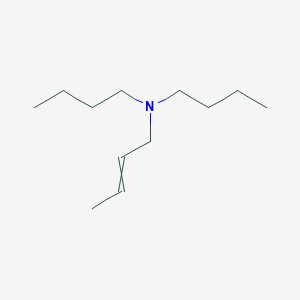

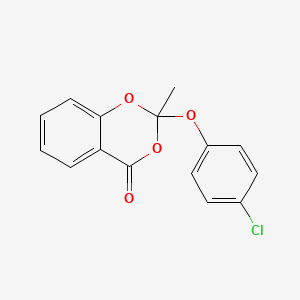
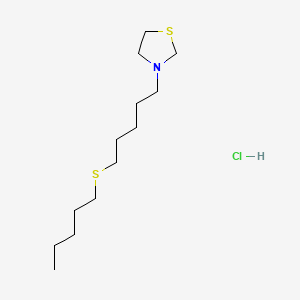
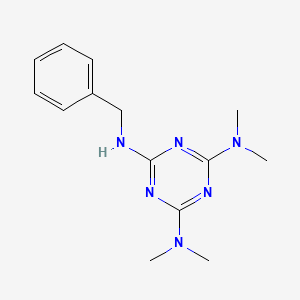
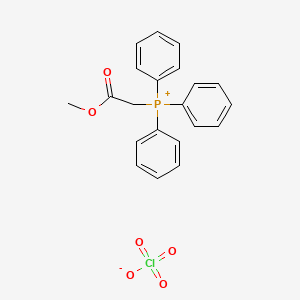
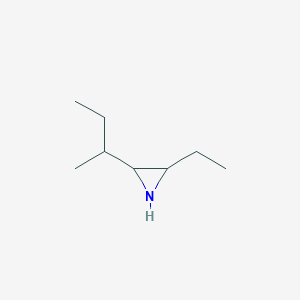
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
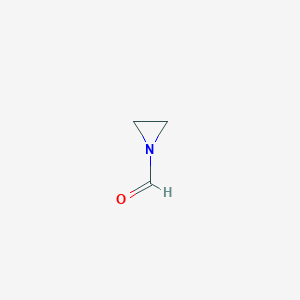
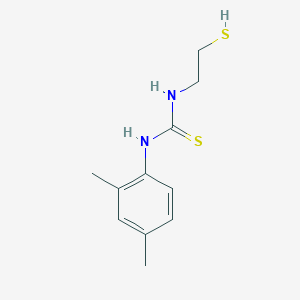
![2-Chloro-7-nitrodibenzo[b,d]furan](/img/structure/B14658303.png)
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)
